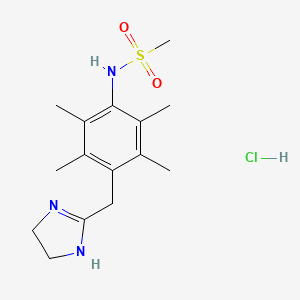
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Imidazoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with imidazoline receptors, while the methanesulfonamide group may influence enzyme activity or protein interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Imidazolines: Compounds with an imidazoline ring structure.
Sulfonamides: Compounds containing a sulfonamide group.
Uniqueness
N-(4-(2-Imidazolinylmethyl)-2,3,5,6-tetramethylphenyl)methanesulfonamide hydrochloride is unique due to its combination of an imidazoline ring, a tetramethylphenyl group, and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72649-57-1 |
|---|---|
Molecular Formula |
C15H24ClN3O2S |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N-[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,5,6-tetramethylphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O2S.ClH/c1-9-11(3)15(18-21(5,19)20)12(4)10(2)13(9)8-14-16-6-7-17-14;/h18H,6-8H2,1-5H3,(H,16,17);1H |
InChI Key |
NOOCBCOVHBPFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)NS(=O)(=O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















